molecular formula C6H7NO2S2 B8818029 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid CAS No. 106120-06-3

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid

Katalognummer: B8818029
CAS-Nummer: 106120-06-3
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: QUVPIIFKTPASJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

106120-06-3

Molekularformel

C6H7NO2S2

Molekulargewicht

189.3 g/mol

IUPAC-Name

3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S2/c8-5(9)2-1-4-3-11-6(10)7-4/h3H,1-2H2,(H,7,10)(H,8,9)

InChI-Schlüssel

QUVPIIFKTPASJF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=S)S1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.